![molecular formula C19H28N2O4 B5313365 1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B5313365.png)
1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidine ring, and a propan-2-yloxypropyl side chain
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.
Attachment of the Propan-2-yloxypropyl Side Chain: This step involves the reaction of the intermediate compound with 3-(propan-2-yloxy)propylamine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific biological pathways.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, have been investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules . The molecular pathways affected by the compound depend on its specific interactions with target proteins and other cellular components.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-ethoxyphenyl)ethyl][3-(propan-2-yloxy)propyl]amine: This compound shares structural similarities but differs in the functional groups attached to the core structure.
1,3-bis(aryloxy)propan-2-amines: These compounds have been studied for their antileishmanial activity and share some structural features with the target compound.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-4-24-17-8-6-16(7-9-17)21-13-15(12-18(21)22)19(23)20-10-5-11-25-14(2)3/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYCJJCPMZQLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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